molecular formula C15H12N2O2S2 B382357 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide CAS No. 268733-46-6

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

Cat. No. B382357
CAS RN: 268733-46-6
M. Wt: 316.4g/mol
InChI Key: DDWRLDXZXFYREP-UHFFFAOYSA-N
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Description

“N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide” is a chemical compound with the molecular formula C15H12N2O2S2 . It has an average mass of 316.398 Da and a monoisotopic mass of 316.034027 Da .

Scientific Research Applications

  • Cholesterol Esterase and Acetylcholinesterase Inhibition :

    • A study by Pietsch and Gütschow (2005) investigated a series of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones, including compounds similar to N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide, as inhibitors of cholesterol esterase (CEase) and acetylcholinesterase (AChE). They found that certain compounds were effective in inhibiting these enzymes, suggesting potential applications in treating diseases related to these enzymes, like Alzheimer's or cardiovascular diseases (Pietsch & Gütschow, 2005).
  • Antimicrobial Agents :

    • Chambhare et al. (2003) synthesized derivatives of thienopyrimidin and investigated their antimicrobial properties. Compounds similar to N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide demonstrated significant antibacterial and antimycobacterial activity, indicating their potential use as antimicrobial agents (Chambhare et al., 2003).
  • Cytotoxicity and Cell Transport :

    • Orlova et al. (2019) synthesized a copper complex with N-(5,6-dihydro-4H-1,3-thiazin-2-yl)benzamide and analyzed its cytotoxicity and transport potential. The study found that the complex showed cytotoxicity towards leukemic cell lines, suggesting potential applications in cancer treatment (Orlova et al., 2019).
  • Chemical Synthesis and Characterization :

    • Various studies focused on the chemical synthesis and characterization of thieno[2,3-d][1,3]thiazin-2-yl benzamide derivatives. These include the synthesis of novel compounds and analysis of their crystal structures, which is crucial for understanding their chemical properties and potential applications in drug design and material science. For instance, Kumar et al. (2016) reported on the crystal structure of a related compound, providing insights into its molecular interactions and stability (Kumar et al., 2016).
  • Antioxidant Studies :

    • Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl derivatives of a similar compound and evaluated their antioxidant activities. The study found that these compounds possess significant radical scavenging activity, highlighting their potential as antioxidants in pharmaceutical or nutraceutical applications (Ahmad et al., 2012).
  • Potential in Drug Chemistry :

    • Saeed et al. (2015) reported on the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications. This suggests that compounds structurally related to N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide could have significant implications in drug chemistry (Saeed et al., 2015).

properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-8-9(2)20-13-11(8)14(19)21-15(17-13)16-12(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWRLDXZXFYREP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
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N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Reactant of Route 3
N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Reactant of Route 4
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N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Reactant of Route 5
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N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide
Reactant of Route 6
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N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide

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